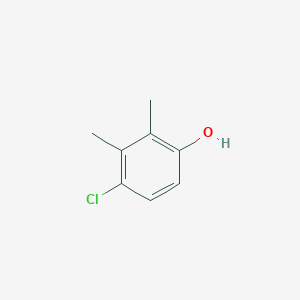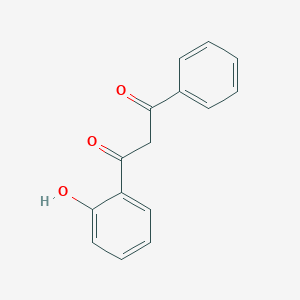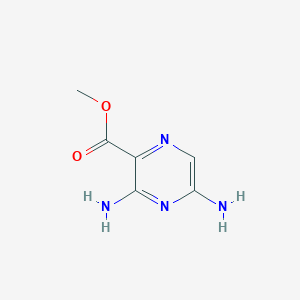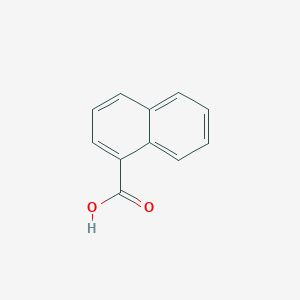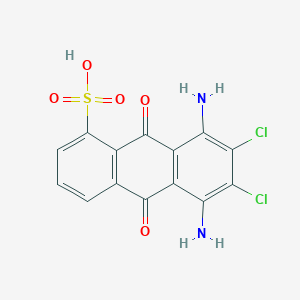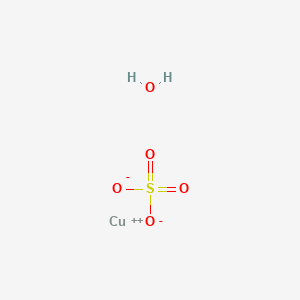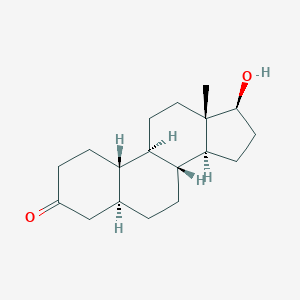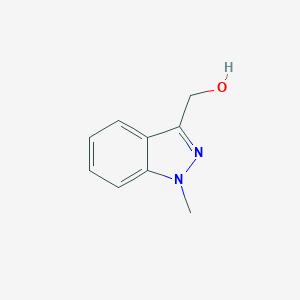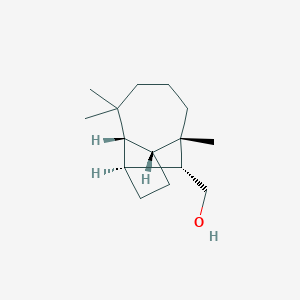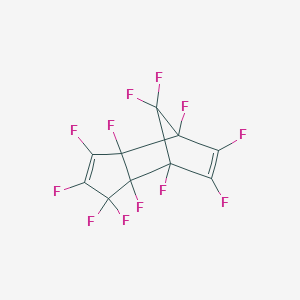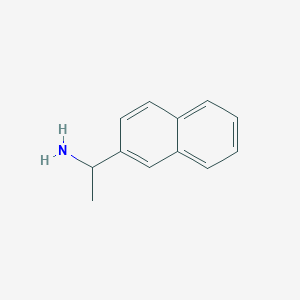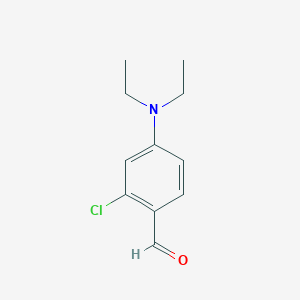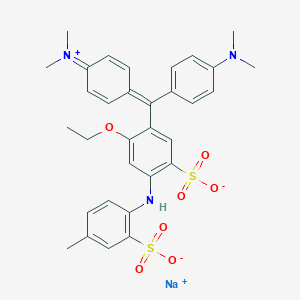
C.I. Acid Violet 15
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical and Photoelectrochemical Treatment : A study investigated the electrochemical and photoelectrochemical oxidation of C.I. Acid Violet 1, which is similar to C.I. Acid Violet 15, using a titanium electrode coated with TiO2 and RuO2. It was found that combined electrochemical and photochemical oxidation increased the dye conversion effectiveness to 57% based on Total Organic Carbon (TOC) (Socha, Sochocka, Podsiadły, & Sokołowska, 2007).
Photocatalytic Degradation : Another research focused on the photocatalytic degradation of a mixture of dyes including Crystal Violet, also known as C.I. Basic Violet 3, using Ag+ doped TiO2 under UV irradiation. The study revealed significant degradation of the dyes, indicating the potential for environmental applications in dye removal from wastewater (Gupta, Pal, & Sahoo, 2006).
Environmental Toxicity : A study on the sublethal effects of synthetic dyes including C.I. Acid Violet 66, which is structurally related to C.I. Acid Violet 15, on rainbow trout, found that these dyes did not cause severe histological damage to the fish, suggesting a relatively lower environmental toxicity at certain concentrations (Marlasca, Valiés, Riva, & Crespo, 1992).
Electrical and Dielectric Properties : The electrical and dielectrical properties of C.I. Basic Violet 10, similar to C.I. Acid Violet 15, were studied, and it was found to behave like organic semiconductors. This suggests potential applications in the field of materials science and electronics (Mansour, Yahia, & Yakuphanoglu, 2010).
Decolorization using Enzymatic Methods : A study explored the use of horseradish peroxidase enzyme for decolorizing anthraquinonic dyes, including C.I. Acid Violet 109, from wastewater. This approach showed high effectiveness, opening up avenues for biotechnological applications in wastewater treatment (Šekuljica et al., 2015).
Safety Assessment in Cosmetics : A safety assessment of Acid Violet 43, which is in the same class as C.I. Acid Violet 15, indicated it is safe for use in hair dye formulations, highlighting its relevance in cosmetic applications (Fiume, 2001).
Safety And Hazards
Orientations Futures
The division between similar dyes is becoming increasingly blurred, and it is not intended that this will become a precedent for any other chemical types introduced in the future .
Relevant Papers Several papers have been published on the topic of Acid Violet dyes. One paper discusses the purification of textile effluents containing C.I. Acid Violet 1, comparing adsorptive removal versus hydrogen peroxide and peracetic acid-based advanced oxidation . Another paper verifies the performance of different advanced oxidation processes in the degradation of the dye Acid Violet 17 .
Propriétés
IUPAC Name |
sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-2-sulfonatoanilino)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-27-17-8-21(2)18-30(27)43(36,37)38)31(44(39,40)41)19-26(29)32(22-9-13-24(14-10-22)34(3)4)23-11-15-25(16-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNLMYQHGWSHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=C(C=C(C=C4)C)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N3NaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927664 | |
| Record name | C.I. Acid Violet 15, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid Violet 15 | |
CAS RN |
1324-50-1 | |
| Record name | Xylene Blue BR | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][2-ethoxy-4-[(4-methylsulfophenyl)amino]-5-sulfophenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Violet 15, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen [4-[[4-(dimethylamino)phenyl][2-ethoxy-5-sulphonato-4-(sulphonato-p-toluidino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



